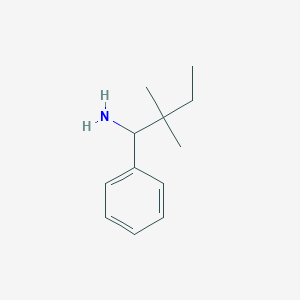
2,2-Dimethyl-1-phenylbutan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-1-phenylbutan-1-amine is an organic compound with the molecular formula C12H19N It is a member of the amine family, characterized by the presence of an amino group (-NH2) attached to a carbon chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-phenylbutan-1-amine can be achieved through several methods. One common approach involves the alkylation of ammonia or primary amines with appropriate haloalkanes. For instance, the reaction of 2,2-dimethyl-1-phenylbutan-1-ol with ammonia under suitable conditions can yield the desired amine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often employing catalysts and controlled reaction environments to ensure efficient conversion and minimal by-products .
化学反应分析
Types of Reactions
2,2-Dimethyl-1-phenylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce secondary or tertiary amines .
科学研究应用
2,2-Dimethyl-1-phenylbutan-1-amine has several scientific research applications:
作用机制
The mechanism of action of 2,2-Dimethyl-1-phenylbutan-1-amine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Similar compounds to 2,2-Dimethyl-1-phenylbutan-1-amine include:
- 2-Phenylpropan-1-amine
- 2,2-Dimethyl-1-phenylpropan-1-amine
- N-Methyl-2-phenylpropan-1-amine
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
生物活性
2,2-Dimethyl-1-phenylbutan-1-amine (also known as DMBA) is a synthetic compound that has garnered attention for its potential biological activities and applications in various fields, including pharmacology and organic synthesis. This article explores the biological activity of DMBA, detailing its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Molecular Formula : C₁₂H₁₉N
- Molecular Weight : 181.28 g/mol
- Structural Features : Two methyl groups attached to the second carbon atom and a phenyl group at the first carbon position.
This unique structure influences its reactivity and biological interactions, distinguishing it from similar compounds such as 2-Amino-1-phenylbutane and 2,3-Dimethyl-1-phenylbutan-2-amine .
The biological activity of DMBA is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Its mechanism of action can involve:
- Agonistic or Antagonistic Effects : DMBA may modulate the activity of specific receptors or enzymes, influencing biochemical pathways relevant to cellular functions.
- Chemical Reactions : The amine group in DMBA can participate in oxidation and reduction reactions, leading to the formation of imines or secondary amines that may exhibit distinct biological activities .
Pharmacological Potential
Research indicates that DMBA may exhibit various pharmacological effects:
- CNS Activity : Studies have suggested that compounds similar to DMBA can act as central nervous system (CNS) agents, potentially stabilizing microtubules and affecting neuroparasitic infections .
- Antitumor Activity : In vitro studies have shown that certain derivatives of DMBA possess cytotoxic properties against cancer cell lines. For instance, compounds with similar structural features have demonstrated significant activity against HeLa cervical cancer cells .
- Receptor Interactions : The compound's ability to interact with neurotransmitter receptors suggests potential applications in treating mood disorders or neurodegenerative diseases .
Study 1: Cytotoxic Activity on Cancer Cells
A study investigating the cytotoxic effects of DMBA derivatives on human cancer cell lines demonstrated a dose-dependent response. The ethyl acetate extract from related compounds showed potent cytotoxicity against A549 lung cancer cells, indicating that structural modifications could enhance therapeutic efficacy .
Study 2: CNS Effects
Research into CNS-active agents has highlighted the potential of DMBA-like compounds in stabilizing microtubules. This stabilization may contribute to their effectiveness against conditions such as human African trypanosomiasis, showcasing their multitargeted activity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features | Biological Activity |
|---|---|---|---|
| 2-Amino-1-phenylbutane (hydrochloride) | Simple amine structure | Known for recreational use | Limited therapeutic applications |
| This compound (hydrochloride) | Methyl groups at different positions | Distinct pharmacological profile | Potential antitumor and CNS activity |
| 2,3-Dimethyl-1-phenylbutan-2-amine (hydrochloride) | Methyl groups on the third carbon | Potentially different biological activity | Varies based on structure |
The comparison highlights how the positioning of methyl groups affects the biological profile of these compounds. DMBA's unique arrangement contributes to its specific interactions within biological systems.
属性
分子式 |
C12H19N |
|---|---|
分子量 |
177.29 g/mol |
IUPAC 名称 |
2,2-dimethyl-1-phenylbutan-1-amine |
InChI |
InChI=1S/C12H19N/c1-4-12(2,3)11(13)10-8-6-5-7-9-10/h5-9,11H,4,13H2,1-3H3 |
InChI 键 |
ISHWNMOVJGMFAD-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C)C(C1=CC=CC=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















